molecular formula C13H6Cl2N2O3 B12646385 Benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro- CAS No. 82674-08-6

Benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro-

Cat. No.: B12646385
CAS No.: 82674-08-6
M. Wt: 309.10 g/mol
InChI Key: QQLTXNQWBPBKDS-UHFFFAOYSA-N
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Description

Benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro- is an organic compound with the molecular formula C13H7Cl2NO3. This compound is characterized by the presence of a benzonitrile core substituted with a 3,5-dichlorophenoxy group and a nitro group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro- typically involves the reaction of 3,5-dichlorophenol with 2-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The nitro group is introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Sodium hydroxide, ethanol.

Major Products Formed

    Reduction: 2-(3,5-dichlorophenoxy)-5-aminobenzonitrile.

    Oxidation: Corresponding oxides of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro- is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile, 2-(3,5-dichlorophenoxy)-: Lacks the nitro group, resulting in different chemical and biological properties.

    Benzonitrile, 2-(3,5-dichlorophenoxy)-4-nitro-: Similar structure but with the nitro group at a different position, leading to variations in reactivity and applications.

Uniqueness

Benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro- is unique due to the specific positioning of the nitro group, which influences its reactivity and potential applications in scientific research. The presence of both the nitro and dichlorophenoxy groups provides a distinct set of chemical properties that make it valuable for various studies.

Properties

CAS No.

82674-08-6

Molecular Formula

C13H6Cl2N2O3

Molecular Weight

309.10 g/mol

IUPAC Name

2-(3,5-dichlorophenoxy)-5-nitrobenzonitrile

InChI

InChI=1S/C13H6Cl2N2O3/c14-9-4-10(15)6-12(5-9)20-13-2-1-11(17(18)19)3-8(13)7-16/h1-6H

InChI Key

QQLTXNQWBPBKDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)OC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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